
N-(2-Iodophenyl)pent-4-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Iodophenyl)pent-4-ynamide: is a compound that belongs to the class of ynamides, which are characterized by the presence of a triple bond adjacent to an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)pent-4-ynamide typically involves the coupling of an amide with an alkyne. One common method is the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is advantageous due to its high regioselectivity and the ability to introduce diverse substituents .
Industrial Production Methods: For industrial production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method involves the use of trichloroethene as a two-carbon synthon, which is converted to dichloroacetylene under mildly basic conditions. The dichloroacetylene then reacts with the amide to form the ynamide .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Iodophenyl)pent-4-ynamide undergoes various types of reactions, including:
Cycloaddition: Formation of cyclic compounds through the addition of multiple bonds.
Cyclization: Intramolecular reactions leading to ring formation.
Substitution: Replacement of an atom or group in the molecule with another atom or group.
Oxidation and Reduction: Changes in the oxidation state of the molecule.
Common Reagents and Conditions:
Cycloaddition and Cyclization: Often mediated by Brønsted acids.
Substitution: Typically involves halogenation or other electrophilic reagents.
Oxidation and Reduction: Utilizes oxidizing agents like peroxides or reducing agents like hydrides.
Major Products: The major products formed from these reactions include various N-heterocycles and other structurally complex N-containing molecules .
Aplicaciones Científicas De Investigación
N-(2-Iodophenyl)pent-4-ynamide has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which N-(2-Iodophenyl)pent-4-ynamide exerts its effects involves the activation of the amide group, which facilitates various chemical transformations. The presence of the iodine atom enhances the reactivity of the molecule, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved include the activation of carboxylic acids and the formation of peptide bonds without racemization .
Comparación Con Compuestos Similares
Ynamides: A class of compounds with similar structures but different substituents.
N-(2-Bromophenyl)pent-4-ynamide: Similar structure with a bromine atom instead of iodine.
N-(2-Chlorophenyl)pent-4-ynamide: Similar structure with a chlorine atom instead of iodine.
Uniqueness: N-(2-Iodophenyl)pent-4-ynamide is unique due to the presence of the iodine atom, which significantly enhances its reactivity compared to its bromine and chlorine analogs. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Propiedades
Número CAS |
920985-80-4 |
|---|---|
Fórmula molecular |
C11H10INO |
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
N-(2-iodophenyl)pent-4-ynamide |
InChI |
InChI=1S/C11H10INO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h1,4-7H,3,8H2,(H,13,14) |
Clave InChI |
HRSXYCFQTDADED-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC(=O)NC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)
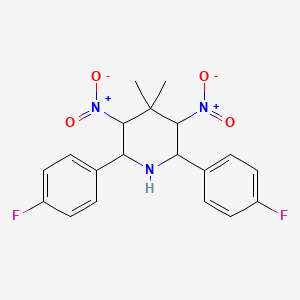
![N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide](/img/structure/B12622644.png)

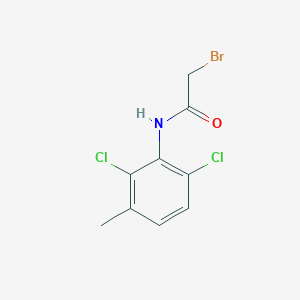
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)

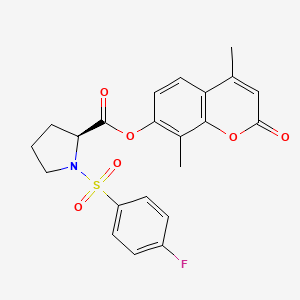
![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)
![N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide](/img/structure/B12622689.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)
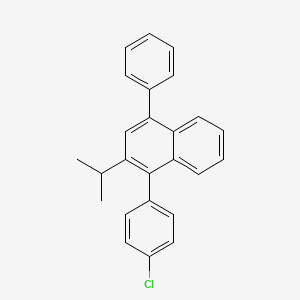
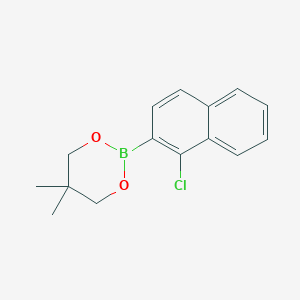
![3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide](/img/structure/B12622714.png)
